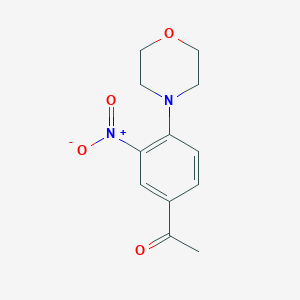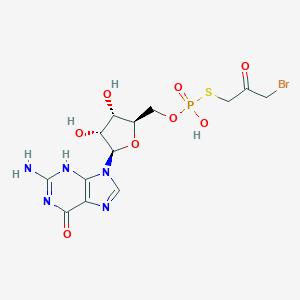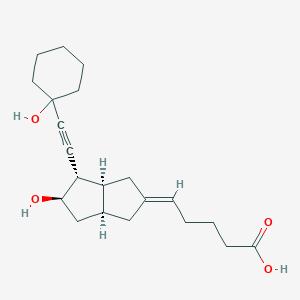
4-Ethylamino-benzenesulfonamide
説明
4-Ethylamino-benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 4-Ethylamino-benzenesulfonamide, they do provide insights into similar sulfonamide compounds, which can be used to infer some of the properties and potential applications of 4-Ethylamino-benzenesulfonamide.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonamide groups with various substituents. For example, the synthesis of the Schiff base compound mentioned in paper involves the reaction of a sulfonamide with an aldehyde to form a Schiff base. Similarly, the synthesis of the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides in paper starts from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods suggest that the synthesis of 4-Ethylamino-benzenesulfonamide could potentially involve the introduction of an ethylamino group to a benzenesulfonamide precursor.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, UV-Vis, NMR, and X-ray diffraction, as seen in papers and . These techniques provide information on the molecular geometry, vibrational frequencies, and crystal structure. For instance, the Schiff base compound in paper exists in the NH tautomeric form in the solid state, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT), which could also be applied to 4-Ethylamino-benzenesulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies in paper suggest that sulfonamide derivatives can act as inhibitors for enzymes like carbonic anhydrase. The synthesis of radioligands in paper also indicates that sulfonamide derivatives can be tagged with radioactive isotopes for imaging purposes. These reactions are relevant to understanding the chemical behavior of 4-Ethylamino-benzenesulfonamide in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their substituents. The computational studies in papers and provide insights into the electronic properties, such as molecular electrostatic potential (MEP) and non-linear optical (NLO) properties. The solubility and reactivity in different solvents, as well as the potential for forming crystals with specific space groups, are also important characteristics that can be inferred from these studies. These properties are crucial for the practical applications of sulfonamide derivatives, including 4-Ethylamino-benzenesulfonamide.
科学的研究の応用
Carbonic Anhydrase Inhibition
4-Ethylamino-benzenesulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potent inhibition. These studies are significant for understanding enzyme function and potential therapeutic applications in conditions like glaucoma and cancer (Gul et al., 2016), (Mishra et al., 2017).
Solid-Phase Synthesis Applications
4-Ethylamino-benzenesulfonamide-related compounds have been used as key intermediates in solid-phase synthesis, contributing to the generation of diverse chemical structures, which is valuable for drug discovery and chemical biology research (Fülöpová & Soural, 2015).
Anticancer Potential
Research has indicated that derivatives of 4-Ethylamino-benzenesulfonamide exhibit antiproliferative activities against various cancer cell lines. This opens avenues for developing new anticancer agents based on these compounds (Motavallizadeh et al., 2014).
Herbicidal Applications
Compounds synthesized from 4-Ethylamino-benzenesulfonamide have shown promising herbicidal activities. This suggests potential agricultural applications for these compounds in controlling unwanted vegetation (De, 2003).
Anti-inflammatory Potential
Derivatives of 4-Ethylamino-benzenesulfonamide have been evaluated for their anti-inflammatory properties, showing significant activity in reducing inflammation. This points to potential applications in developing new anti-inflammatory drugs (Mahdi, 2008).
特性
IUPAC Name |
4-(ethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYSLJVSXDXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598663 | |
| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylamino-benzenesulfonamide | |
CAS RN |
157038-15-8 | |
| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)







